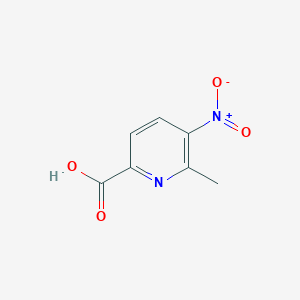

5-Ethoxy-1H-indol-4-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

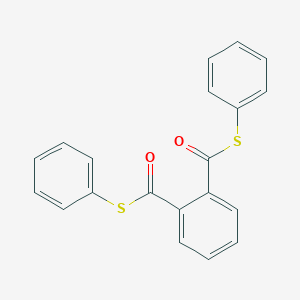

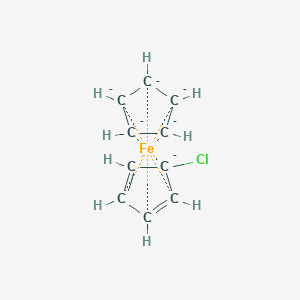

5-Ethoxy-1H-indol-4-ol is an organic compound with the chemical structure C10H13NO2 . It appears as colorless crystals or solids at room temperature . It has high chemical activity due to the presence of ketone and ester functional groups . This compound is an important organic synthesis intermediate and has a wide range of applications in drug synthesis, natural product synthesis, and materials science .

Synthesis Analysis

The synthesis of this compound is usually completed by organic synthesis methods between compounds . Specific synthetic pathways include corresponding starting material reactions, ligand reactions, and oxidation reactions .

Molecular Structure Analysis

The molecular formula of this compound is C10H11NO2 . It has a molar mass of 177.2 g/mol .

Physical And Chemical Properties Analysis

This compound has a predicted density of 1.258±0.06 g/cm3 and a predicted boiling point of 365.9±22.0 °C . It has a pKa value of 8.33±0.50 .

科学的研究の応用

5-Ethoxy-1H-indol-4-ol has been studied for its potential applications in various fields of scientific research. In medicine, it has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been studied for its potential use as a natural pesticide and growth regulator for crops. In material science, it has been studied for its potential use as a building block for the synthesis of new materials with unique properties.

作用機序

Target of Action

5-Ethoxy-1H-indol-4-ol is an indole derivative. Indole derivatives are known to bind with high affinity to multiple receptors . They are important types of molecules and natural products that play a main role in cell biology . .

Mode of Action

Indole derivatives are known to interact with their targets, causing various changes that can lead to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders in the human body .

Result of Action

Indole derivatives are known to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

実験室実験の利点と制限

One advantage of using 5-Ethoxy-1H-indol-4-ol in lab experiments is its relatively low toxicity compared to other chemical compounds. It is also relatively easy to synthesize using various methods. However, one limitation is its low solubility in aqueous solutions, which may limit its use in certain experiments.

将来の方向性

There are several future directions for the study of 5-Ethoxy-1H-indol-4-ol. One direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another direction is the exploration of its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cancer. Additionally, there is potential for the development of new materials with unique properties using this compound as a building block.

合成法

The synthesis of 5-Ethoxy-1H-indol-4-ol can be achieved through various methods, including the Fischer indole synthesis, Pictet-Spengler reaction, and the Bischler-Napieralski reaction. The Fischer indole synthesis involves the reaction between an aryl hydrazine and a ketone or aldehyde in the presence of an acid catalyst. The Pictet-Spengler reaction involves the reaction between an aldehyde or ketone and an amino acid to form an iminium ion, which then undergoes cyclization to form the indole ring. The Bischler-Napieralski reaction involves the reaction between a β-amino ketone and a halogenated aromatic compound in the presence of a Lewis acid catalyst.

Safety and Hazards

Due to its chemical activity, appropriate safety practices should be followed when handling 5-Ethoxy-1H-indol-4-ol . This includes wearing protective gloves and glasses, avoiding contact with skin and eyes, and keeping away from sources of fire . It’s also important to ensure proper ventilation when using this compound to avoid inhalation or ingestion . In case of ingestion or exposure, seek medical attention immediately .

特性

IUPAC Name |

5-ethoxy-1H-indol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-13-9-4-3-8-7(10(9)12)5-6-11-8/h3-6,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZYLCBKDYUUES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)